6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the construction of the pyridazine ring, and finally, the attachment of the piperidine moiety. The reaction conditions often involve the use of organic solvents such as benzene or acetic acid, and catalysts like palladium or rhodium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
- 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl derivatives
Uniqueness
What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one apart from similar compounds is its unique combination of the pyrazole, pyridazine, and piperidine rings. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-12-16(2)25(22-15)19-5-6-20(27)26(23-19)18-7-10-24(11-8-18)14-17-4-3-9-21-13-17/h3-6,9,12-13,18H,7-8,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMCYKGFMRCAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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